molecular formula C36H43NO15 B12341512 [(3S,4S,5S,6R)-6-[[(6S,7S,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate

[(3S,4S,5S,6R)-6-[[(6S,7S,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate

Cat. No.: B12341512
M. Wt: 729.7 g/mol
InChI Key: SFCZXSUFIPUMPQ-RXJWQVGCSA-N
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Description

[(3S,4S,5S,6R)-6-[[(6S,7S,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate is a complex organic compound with a unique structure. This compound is characterized by its multiple stereocenters and intricate arrangement of functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of [(3S,4S,5S,6R)-6-[[(6S,7S,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate involves multiple steps, each requiring precise reaction conditions. The synthetic route typically includes the following steps:

    Formation of the hexahydropyrano[3,2-d][1,3]dioxin ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the acetamido and phenyl groups: These groups are introduced through nucleophilic substitution reactions.

    Acetylation of hydroxyl groups: The hydroxyl groups are acetylated using acetic anhydride in the presence of a catalyst.

    Final coupling reaction: The final step involves coupling the intermediate with the triacetyloxyoxan moiety under specific conditions to yield the target compound.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

[(3S,4S,5S,6R)-6-[[(6S,7S,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido or phenyl groups, leading to the formation of various derivatives.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

Scientific Research Applications

[(3S,4S,5S,6R)-6-[[(6S,7S,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(3S,4S,5S,6R)-6-[[(6S,7S,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with key biological processes such as cell signaling and metabolism.

Comparison with Similar Compounds

[(3S,4S,5S,6R)-6-[[(6S,7S,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate can be compared with other similar compounds, such as:

    This compound: This compound shares a similar core structure but differs in the substituents attached to the core.

    This compound: This compound has a different stereochemistry, leading to variations in its chemical and biological properties.

The uniqueness of this compound lies in its specific arrangement of functional groups and stereocenters, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C36H43NO15

Molecular Weight

729.7 g/mol

IUPAC Name

[(3S,4S,5S,6R)-6-[[(6S,7S,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C36H43NO15/c1-19(38)37-28-31(52-36-33(48-23(5)42)32(47-22(4)41)30(46-21(3)40)26(50-36)17-43-20(2)39)29-27(18-45-34(51-29)25-14-10-7-11-15-25)49-35(28)44-16-24-12-8-6-9-13-24/h6-15,26-36H,16-18H2,1-5H3,(H,37,38)/t26?,27?,28-,29-,30-,31+,32-,33-,34?,35-,36-/m0/s1

InChI Key

SFCZXSUFIPUMPQ-RXJWQVGCSA-N

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@@H]2C(COC(O2)C3=CC=CC=C3)O[C@@H]1OCC4=CC=CC=C4)O[C@H]5[C@H]([C@H]([C@H](C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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